

# Application of Brigatinib in Patient-Derived Organoid Models: Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Brigatinib C

Cat. No.: B12378538

[Get Quote](#)

## Introduction

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of an individual patient's tumor.[1] These models are becoming indispensable tools in precision oncology, offering a platform for preclinical drug screening to predict patient-specific therapeutic responses.[2] Brigatinib (Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and other key oncogenic drivers.[3][4] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[5] This document provides detailed application notes and protocols for utilizing PDO models to evaluate the efficacy of Brigatinib, tailored for researchers, scientists, and professionals in drug development.

## Brigatinib: Mechanism of Action

Brigatinib is a multi-kinase inhibitor that primarily targets the ALK tyrosine kinase by binding to its ATP-binding site.[3] This action blocks ALK autophosphorylation and inhibits downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][6] Beyond ALK, Brigatinib also demonstrates potent activity against ROS1, FLT-3, and certain EGFR mutations.[3][6] Its inhibitory action disrupts key signaling cascades including the STAT3, AKT, ERK1/2, and S6 pathways.[6] This broad inhibitory profile allows Brigatinib to be effective against various resistance mutations that emerge after treatment with first-generation ALK inhibitors.[6][7]

**Caption:** Brigatinib inhibits ALK and other kinases, blocking downstream pro-survival pathways.

## Quantitative Data

The potency of Brigatinib has been quantified against various kinases in both enzymatic and cellular assays. This data provides a baseline for understanding its activity before testing in more complex PDO models.

Table 1: In Vitro Inhibitory Activity of Brigatinib against Key Kinases

Target Kinase	Assay Type	IC <sub>50</sub> (nmol/L)	Reference
<b>ALK</b>	<b>Kinase Activity</b>	<b>0.58</b>	<a href="#">[7]</a>
ALK (EML4-ALK)	Cellular Assay	14	<a href="#">[7]</a>
ROS1	Kinase Activity	1.9	<a href="#">[7]</a>
ROS1	Cellular Assay	18	<a href="#">[7]</a>
FLT3	Kinase Activity	2.1	<a href="#">[7]</a>
IGF-1R	Kinase Activity	38	<a href="#">[7]</a>
Insulin Receptor	Kinase Activity	262	<a href="#">[7]</a>
EGFR (T790M)	Cellular Assay	15 (pEGFR)	<a href="#">[7]</a>

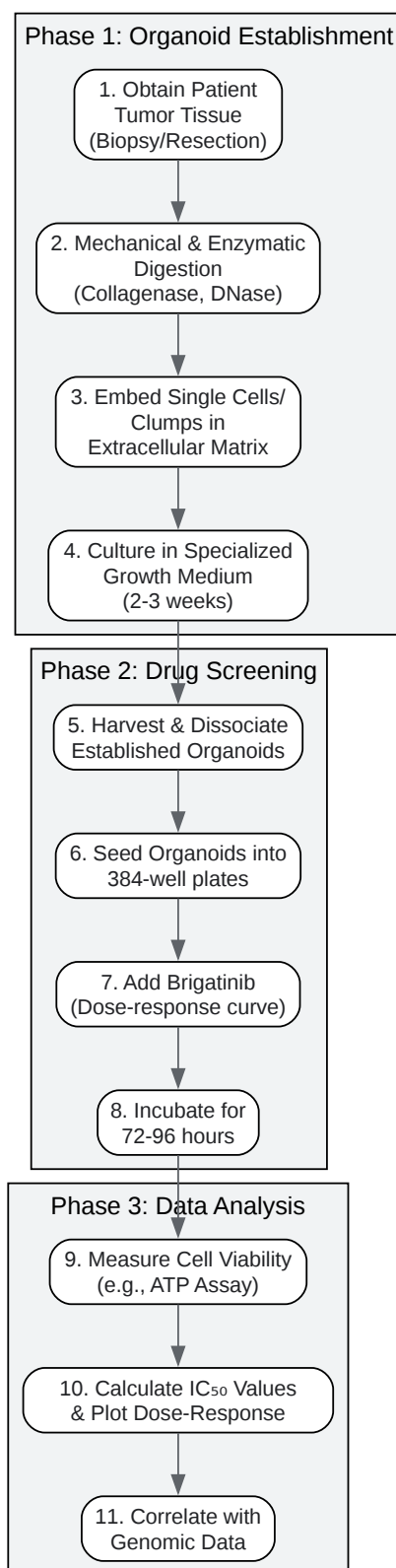
| ALK (G1202R mutant) | Cellular Assay | 184 |[\[8\]](#) |

Table 2: Illustrative Example of Brigatinib Efficacy in ALK-Positive NSCLC Patient-Derived Organoids Note: The following data is for illustrative purposes to demonstrate how results from a PDO screen may be presented. Values are hypothetical.

PDO Line ID	Patient Subtype	Key ALK Mutation	Brigatinib IC <sub>50</sub> (nmol/L)	Predicted Response
PDO-001-L	Treatment-Naïve	EML4-ALK v1	15	Sensitive
PDO-002-L	Crizotinib-Resistant	EML4-ALK v3 + L1196M	45	Sensitive
PDO-003-L	Crizotinib-Resistant	EML4-ALK v1 + G1202R	195	Reduced Sensitivity
PDO-004-B	Brain Metastasis	EML4-ALK v1	22	Sensitive
PDO-005-L	Alectinib-Refractory	EML4-ALK v1 + G1202R	210	Resistant

## Experimental Workflow

The process of using PDOs for Brigatinib drug screening involves several key stages, from patient sample acquisition to data analysis.



[Click to download full resolution via product page](#)

**Caption:** Workflow for establishing PDOs and performing Brigatinib sensitivity screening.

## Experimental Protocols

### Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from Lung Tumor Tissue

This protocol outlines the generation of lung cancer organoids from fresh clinical samples.<sup>[9]</sup>

#### 1. Materials & Reagents:

- Tissue Collection Medium: Advanced DMEM/F12, 10 mM HEPES, 1x GlutaMAX, 1x Antibiotic/Antimycotic, 10  $\mu$ M Y-27632.
- Digestion Solution: 2.5 mg/mL Collagenase Type II, 10  $\mu$ g/mL DNase I in AdDF+++ medium.
- Extracellular Matrix: Growth factor-reduced Matrigel or BME-2.
- Lung Organoid Growth Medium: Advanced DMEM/F12 supplemented with 1x B27, 1x N2, 1.25 mM N-Acetylcysteine, 10 mM Nicotinamide, 5 nM Neuregulin 1, 100 ng/mL Noggin, 100 ng/mL R-spondin 1, 10 ng/mL FGF-10, 5 ng/mL FGF-7, 1  $\mu$ M SB202190, 10  $\mu$ M Y-27632, and 1x Antibiotic/Antimycotic.
- Sterile PBS, 15 mL conical tubes, 6-well plates, cell strainers (70  $\mu$ m).

#### 2. Procedure:

- Sample Collection: Collect fresh tumor tissue (biopsy or resection) in ice-cold Tissue Collection Medium. Process within 24 hours.<sup>[10]</sup>
- Tissue Processing:
  - In a sterile biosafety cabinet, wash the tissue with cold PBS.
  - Mince the tissue into ~1-2 mm pieces using sterile scalpels.
  - Transfer fragments to a 15 mL tube containing 5 mL of pre-warmed Digestion Solution.
  - Incubate at 37°C for 30-60 minutes with gentle agitation.

- Cell Isolation:
  - Neutralize the digestion by adding 5 mL of cold AdDF+++ medium.
  - Filter the suspension through a 70 µm cell strainer to remove large debris.
  - Centrifuge the flow-through at 400 x g for 5 minutes at 4°C.
  - Discard the supernatant and wash the cell pellet with 5 mL of cold PBS.
- Organoid Seeding:
  - Centrifuge again and discard the supernatant. Resuspend the cell pellet in an appropriate volume of thawed, ice-cold Matrigel (e.g.,  $5 \times 10^4$  cells per 25 µL).[\[10\]](#)
  - Carefully dispense 25-50 µL droplets of the cell-Matrigel suspension into the center of wells of a pre-warmed 24-well plate.[\[10\]](#)
  - Invert the plate and incubate at 37°C for 25-30 minutes to solidify the Matrigel domes.[\[10\]](#)
  - Gently add 500 µL of pre-warmed Lung Organoid Growth Medium to each well.
- Culture and Maintenance:
  - Incubate at 37°C, 5% CO<sub>2</sub>.
  - Replace the medium every 2-3 days.
  - Organoids should become visible within 7-14 days. Passage organoids every 2-3 weeks at a 1:2 or 1:3 ratio.[\[9\]](#)

## Protocol 2: Brigatinib Drug Sensitivity and Viability Assay

This protocol details a high-throughput screening method for assessing Brigatinib's effect on established PDOs.[\[11\]](#)[\[12\]](#)

### 1. Materials & Reagents:

- Established lung PDO cultures.
- Drug Screening Medium: Lung Organoid Growth Medium supplemented with 2% BME-2.[\[11\]](#)
- Brigatinib stock solution (e.g., 10 mM in DMSO).
- 384-well clear-bottom, opaque-walled assay plates.
- Cell viability reagent (e.g., CellTiter-Glo® 3D).
- Acoustic liquid handler or serial dilution equipment.

## 2. Procedure:

- Preparation of Drug Plates:
  - Prepare a serial dilution of Brigatinib (e.g., 8-point, 3-fold dilution starting from 10  $\mu$ M) in a source plate. Include DMSO-only wells as a negative control (vehicle) and a potent cell killer (e.g., Staurosporine) as a positive control.
- Organoid Preparation and Seeding:
  - Harvest mature organoids from culture. Mechanically or enzymatically dissociate them into smaller, uniform fragments or single cells.
  - Count the organoid fragments/cells and resuspend them in Drug Screening Medium to a final concentration of ~15,000 organoids/mL.[\[12\]](#)
  - Dispense 30-40  $\mu$ L of the organoid suspension into each well of the 384-well assay plate.
  - Allow organoids to settle and recover for 24-48 hours in the incubator.
- Drug Treatment:
  - Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 40 nL) of Brigatinib from the drug plate to the assay plate, achieving the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[\[11\]](#)

- Return plates to the incubator (37°C, 5% CO<sub>2</sub>) for 72-96 hours.
- Viability Measurement:
  - Equilibrate the assay plates and the viability reagent to room temperature.
  - Add a volume of viability reagent equal to the volume in the well (e.g., 40 µL).
  - Mix on an orbital shaker for 5 minutes to induce cell lysis.
  - Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
- Data Analysis:
  - Read luminescence using a plate reader.
  - Normalize the data to controls:  $(\text{Signal\_drug} - \text{Signal\_positive\_control}) / (\text{Signal\_vehicle} - \text{Signal\_positive\_control}) * 100$ .
  - Plot the normalized response against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC<sub>50</sub> value.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Evaluation of the drug–drug interaction potential of brigatinib using a physiologically-based pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 7. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for generation of lung adenocarcinoma organoids from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isoor.org [isoor.org]
- 11. protocols.io [protocols.io]
- 12. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Brigatinib in Patient-Derived Organoid Models: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378538#application-of-brigatinib-c-in-patient-derived-organoid-models]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)